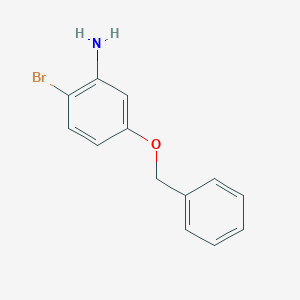

5-(Benzyloxy)-2-bromoaniline

説明

Chemical Identity: 5-(Benzyloxy)-2-bromoaniline (CAS 119879-90-2) is an aromatic amine derivative with the molecular formula C₁₃H₁₂BrNO and a molecular weight of 278.14 g/mol . It features a benzyloxy (-OCH₂C₆H₅) group at the 5-position and a bromine atom at the 2-position of the aniline ring.

特性

IUPAC Name |

2-bromo-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDSBDMPNWSMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451423 | |

| Record name | 5-(Benzyloxy)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119879-90-2 | |

| Record name | 5-(Benzyloxy)-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2-Amino-5-benzyloxyaniline

The precursor, 2-amino-5-benzyloxyaniline, is typically prepared by benzyl protection of 2-amino-5-hydroxyaniline. Benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–18 hours. The reaction proceeds via nucleophilic substitution, yielding the benzyl-protated intermediate with >85% purity after recrystallization from ethanol.

Diazotization and Bromination

The diazotization step involves treating 2-amino-5-benzyloxyaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent addition of cuprous bromide (CuBr) in hydrobromic acid (HBr) facilitates the Sandmeyer reaction, replacing the diazonium group with bromine. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C (diazotization) | 72–78 |

| Reaction Time | 30 min (diazotization) | |

| CuBr Equivalents | 1.2 eq | |

| Workup | Extraction with DCM |

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate this compound in 70–75% yield. Challenges include competing para-bromination (5–8% byproduct) and debenzylation under acidic conditions, which are mitigated by严格控制 reaction temperature and HBr concentration.

Direct Electrophilic Bromination of 5-(Benzyloxy)aniline

An alternative route involves direct bromination of 5-(benzyloxy)aniline using electrophilic brominating agents. This method avoids the multi-step diazotization process but requires careful control of regioselectivity.

Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of a Lewis acid (e.g., FeCl₃) selectively brominates the aromatic ring at the ortho position relative to the amino group. The reaction is conducted in dichloromethane (DCM) at room temperature for 6–8 hours:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| NBS Equivalents | 1.05 eq | 65–68 |

| FeCl₃ Loading | 5 mol% | |

| Solvent | Anhydrous DCM |

The use of FeCl₃ enhances para-directing effects of the amino group, but steric hindrance from the benzyloxy group favors ortho-bromination. Post-reaction purification via recrystallization from methanol improves purity to >90%.

Bromine in Acetic Acid

Classical bromination using liquid bromine (Br₂) in glacial acetic acid achieves comparable results but with lower regioselectivity. The reaction proceeds at 40–50°C for 2–3 hours, yielding 60–63% of the target compound alongside 15–20% para-brominated byproducts. This method is less favored due to handling risks associated with liquid bromine.

Reductive Amination of 5-(Benzyloxy)-2-bromonitrobenzene

A less conventional but viable approach involves reductive amination of 5-(benzyloxy)-2-bromonitrobenzene. This method is advantageous when the nitro precursor is readily available.

Catalytic Hydrogenation

The nitro group in 5-(benzyloxy)-2-bromonitrobenzene is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25–30°C. The reaction achieves quantitative conversion within 4–6 hours:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| H₂ Pressure | 1 atm | 88–92 |

| Catalyst Loading | 5 wt% Pd/C |

This method avoids acidic conditions that could cleave the benzyl ether, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diazotization | 70–75 | High | Moderate | High |

| NBS Bromination | 65–68 | Moderate | High | Moderate |

| Br₂ in Acetic Acid | 60–63 | Low | Low | Low |

| Reductive Amination | 88–92 | High | High | Moderate |

The diazotization route remains the gold standard for laboratory-scale synthesis due to its reliability, while reductive amination offers superior yields for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may accelerate side reactions. Lower temperatures (0–5°C) improve regioselectivity in electrophilic bromination.

科学的研究の応用

Chemical Synthesis

5-(Benzyloxy)-2-bromoaniline serves primarily as an intermediate in the synthesis of more complex organic molecules. The presence of the benzyloxy group allows for selective removal under appropriate conditions, facilitating further functionalization at the aromatic ring's 5-position. The bromo group enables participation in various substitution reactions, enhancing its versatility in synthetic chemistry.

Synthetic Pathways

- Bromination of Aniline Derivatives : The compound can be synthesized through bromination reactions involving substituted anilines.

- Suzuki-Miyaura Coupling : This method involves coupling a boronic acid derivative with a brominated aryl halide using a palladium catalyst.

Biological Research

The biological applications of this compound are gaining attention due to its potential interactions with enzymes and receptors.

Case Studies

-

Anticancer Activity : Derivatives of this compound have shown significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Mechanisms include:

- Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

- Induction of cell cycle arrest in cancer cells.

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential to modulate neurotransmission pathways, offering therapeutic avenues for mood disorders by inhibiting human monoamine oxidase B (hMAO-B).

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its reactivity makes it suitable for synthesizing various industrial compounds.

作用機序

The mechanism of action of 5-(Benzyloxy)-2-bromoaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The benzyloxy group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Benzyloxy-Bromoaniline Derivatives

| Compound Name | CAS Number | Substituent Positions | Purity | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| 5-(Benzyloxy)-2-bromoaniline | 119879-90-2 | Br (2), BnO (5) | 95% | 278.14 | Reference compound |

| 2-(Benzyloxy)-5-bromoaniline | 186797-58-0 | Br (5), BnO (2) | 95% | 278.14 | Substituent positions swapped; may alter reactivity in electrophilic substitution |

| 4-(Benzyloxy)-2-bromoaniline | 215712-11-1 | Br (2), BnO (4) | 96% | 278.14 | Benzyloxy group shifted to para position; steric/electronic effects differ |

| 4-(Benzyloxy)-5-bromo-2-methylaniline | 1226903-79-2 | Br (5), BnO (4), CH₃ (2) | N/A | 292.17 | Methyl group increases steric hindrance, affecting reaction kinetics |

Analysis :

- Substituent Position Effects: The position of bromine and benzyloxy groups significantly influences electronic properties.

- Methyl Substituents : The addition of a methyl group (e.g., in 4-(Benzyloxy)-5-bromo-2-methylaniline ) introduces steric hindrance, which may reduce nucleophilic reactivity compared to the unmethylated parent compound .

Functional Group Replacements

Table 2: Methoxy and Fluorophenoxy Analogues

| Compound Name | CAS Number | Functional Group Variation | Similarity Score | Key Properties |

|---|---|---|---|---|

| 5-Bromo-4-methoxy-2-methylaniline | 19056-41-8 | BnO → CH₃O, CH₃ added | 0.87 | Reduced steric bulk; methoxy is less electron-rich than benzyloxy |

| 5-Bromo-2-(2-fluorophenoxy)aniline | 946700-02-3 | BnO → 2-fluorophenoxy | N/A | Fluorine introduces electronegativity, altering electronic profile |

Analysis :

- Methoxy vs.

- Fluorophenoxy Derivatives: The fluorine atom in 5-Bromo-2-(2-fluorophenoxy)aniline enhances electronegativity, which could improve stability in acidic conditions but reduce nucleophilicity .

Toluene Derivatives

Table 3: Aniline vs. Toluene Analogues

| Compound Name | CAS Number | Core Structure | Molecular Formula | Melting Point |

|---|---|---|---|---|

| This compound | 119879-90-2 | Aniline (NH₂) | C₁₃H₁₂BrNO | N/A |

| 5-Benzyloxy-2-bromotoluene | 17671-75-9 | Toluene (CH₃) | C₁₄H₁₃BrO | 69–70.5°C |

Research Implications

- Synthetic Utility : The benzyloxy group in this compound serves as a protective group for hydroxyl functionalities, enabling selective bromination or cross-coupling reactions .

- Purity Considerations : Commercial purity levels (95–98%) for these compounds suggest suitability for most synthetic applications, though higher-purity grades may be required for pharmaceutical intermediates .

生物活性

5-(Benzyloxy)-2-bromoaniline, with the CAS number 119879-90-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromo group and a benzyloxy substituent on an aniline backbone. The synthesis of this compound typically involves bromination of an appropriate aniline derivative followed by the introduction of the benzyloxy group through nucleophilic substitution or coupling reactions.

Synthetic Route Example

A common synthetic pathway includes:

- Bromination : Aniline is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromoaniline.

- Benzyloxy Group Introduction : The resulting compound is treated with benzyl alcohol in the presence of an acid catalyst to form this compound.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | |

| A549 | 12.7 |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

- Study on Anticancer Mechanism : A study evaluated the effects of this compound on apoptosis in MCF-7 cells. Results indicated that the compound induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic Bcl-2 proteins.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties highlighted that this compound effectively disrupts bacterial cell membranes, leading to cell lysis. This mechanism was confirmed through electron microscopy imaging .

Q & A

Q. What are the critical steps in synthesizing 5-(Benzyloxy)-2-bromoaniline from aniline derivatives?

- Methodological Answer: Synthesis involves sequential functionalization:

Amine Protection: Protect the aniline’s -NH₂ group via acetylation (e.g., using ethanoyl chloride) to avoid uncontrolled bromination .

Benzyloxy Introduction: Alkylate a hydroxyl precursor (e.g., 5-hydroxyaniline) with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) .

Regioselective Bromination: Use liquid bromine in a polar solvent (e.g., acetic acid) to brominate at the 2-position, leveraging the directing effects of the benzyloxy group .

Deprotection: Remove the acetyl group via hydrolysis (e.g., HCl/EtOH).

Purification via column chromatography or recrystallization ensures product isolation.

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy’s OCH₂Ph and bromine’s deshielding effects). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₂BrNO₂, MW 294.04 g/mol).

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at room temperature. Avoid humidity to prevent hydrolysis of the benzyloxy group. Regular stability checks via TLC/HPLC detect degradation .

Advanced Research Questions

Q. How do directing effects of substituents influence the bromination pattern in this compound synthesis?

- Methodological Answer: The benzyloxy group (-OBn) is ortho/para-directing and activates the aromatic ring. When the amine is acetylated (electron-withdrawing), it meta-directs. Competition between these effects requires precise reaction design:

- Solvent Choice: Polar solvents (e.g., acetic acid) enhance electrophilic bromine’s mobility.

- Temperature Control: Low temperatures (0–5°C) favor ortho-bromination relative to para .

- Steric Factors: Bulky benzyloxy groups at position 5 reduce para-bromination likelihood, favoring ortho (position 2).

Q. How to resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer:

- Unexpected NMR Peaks: Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR to distinguish rotational isomers (e.g., restricted rotation of -OBn group).

- Mass Spectral Anomalies: Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirm bromine presence.

- Impurity Identification: Compare retention times in HPLC with synthetic intermediates (e.g., unreacted 5-hydroxy precursor) .

Q. What strategies mitigate contradictory results in the catalytic debenzylation of this compound?

- Methodological Answer: Debenzylation to yield 5-hydroxy-2-bromoaniline requires:

- Catalyst Optimization: Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Excess catalyst may over-reduce bromine.

- Alternative Deprotection: BCl₃ in dichloromethane selectively cleaves benzyl ethers without affecting bromine.

- In-Situ Monitoring: FTIR tracks C-O bond cleavage (loss of ~1250 cm⁻¹ benzyloxy stretch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。